molecular formula C8H13N3O B13199567 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole

Cat. No.: B13199567
M. Wt: 167.21 g/mol
InChI Key: ISPKAKJVQQMQMU-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole is a high-purity chemical compound offered for research use exclusively. This small molecule features a distinct molecular architecture combining an imidazole heterocycle with a methoxy-substituted pyrrolidine ring. This structure is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Research into purinergic P2Y receptors, a class of G protein-coupled receptors (GPCRs), represents a key area of application for compounds of this nature . P2Y receptors are implicated in a vast array of physiological and pathological processes, including platelet aggregation, immune regulation, cancer proliferation, and neurodegenerative diseases such as Alzheimer's . The development of drug-like antagonists for these receptors is a prominent field of study, as the endogenous nucleotide ligands often suffer from poor bioavailability and metabolic instability . The methoxypyrrolidine-imidazole scaffold serves as a versatile building block for constructing potential orthosteric or allosteric modulators of these therapeutically relevant targets . The availability of X-ray crystal structures for receptors like P2Y1 and P2Y12 has further accelerated structure-based drug design, making well-defined chemical tools increasingly valuable . Researchers can utilize this compound as a critical precursor or intermediate in hit-to-lead optimization campaigns, exploring structure-activity relationships (SAR) to refine properties like potency, selectivity, and metabolic stability . Its structural features make it a relevant candidate for developing oral drug-like molecules for preclinical evaluation in disease models related to inflammation, thrombosis, and neurological disorders . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(4-methoxypyrrolidin-2-yl)-1H-imidazole

InChI

InChI=1S/C8H13N3O/c1-12-6-4-7(11-5-6)8-9-2-3-10-8/h2-3,6-7,11H,4-5H2,1H3,(H,9,10)

InChI Key

ISPKAKJVQQMQMU-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C2=NC=CN2

Origin of Product

United States

Preparation Methods

One-Pot Solvent-Free Synthesis of Imidazole Derivatives

A solvent-free, one-pot method involves heating a mixture of o-phenylenediamines or substituted diamines, aromatic aldehydes, and ammonium acetate at approximately 70 °C for about one hour. This method yields various 2-substituted imidazoles with high efficiency and purity. The reaction proceeds via condensation and cyclization to form the imidazole ring.

Entry Aldehyde Substituent Product Yield (%)
1 4-Methoxyphenyl 90
2 4-Chlorophenyl 85
3 4-Nitrophenyl 83

This method can be adapted to introduce pyrrolidine substituents by employing appropriate aldehydes or amines bearing the pyrrolidine moiety.

Microwave-Assisted One-Pot Synthesis in Aqueous Media

Microwave irradiation has been applied to the synthesis of polysubstituted imidazoles, offering significant improvements in reaction time and yield. In this approach, arylaldehydes, ammonium acetate, and benzil or benzoin are combined in water with catalytic amounts of N-heterocyclic carbene (NHC) salts and exposed to microwave irradiation (e.g., 350 W) for short durations (5–10 minutes).

  • Key features :

    • Reaction time reduced from hours to minutes.
    • High yields (up to 95%) of tri- and tetra-substituted imidazoles.
    • Use of water as a green solvent.
    • Avoidance of metal oxidants, enhancing environmental compatibility.
  • Typical reaction conditions :

    • Reactants: Aldehyde, ammonium acetate, benzil/benzoin, and optionally arylamine.
    • Solvent: Water.
    • Microwave power: 350 W.
    • Time: 5–10 minutes.
  • Example yields in different solvents :

Solvent Yield (%)
Water 95
Ethanol 88
Acetonitrile 80

This method can be adapted for the synthesis of this compound by selecting suitable aldehyde and amine precursors that incorporate the 4-methoxypyrrolidine moiety.

Synthetic Route Proposal for this compound

Based on the above methodologies, the following synthetic route is proposed:

  • Preparation of 4-Methoxypyrrolidine-2-carboxaldehyde or equivalent precursor : This can be synthesized or procured as the aldehyde component bearing the 4-methoxypyrrolidine substituent.

  • One-pot condensation : React the 4-methoxypyrrolidine-2-carboxaldehyde with ammonium acetate and a suitable diamine (e.g., 1,2-diaminopropane or related amine) under solvent-free or aqueous microwave conditions.

  • Cyclization and imidazole ring formation : The reaction proceeds via condensation and cyclization to form the imidazole ring substituted at the 2-position with the 4-methoxypyrrolidin-2-yl group.

  • Purification : The product can be isolated by filtration, recrystallization from ethanol or other solvents, and characterized by standard spectroscopic methods (NMR, IR, MS).

Summary Table of Preparation Methods

Method Conditions Advantages Typical Yields (%) Notes
One-pot solvent-free synthesis 70 °C, ~1 h, no solvent Environmentally friendly, simple 80–93 Suitable for various substituents including methoxy groups
Microwave-assisted synthesis 350 W microwave, water solvent, 5–10 min Rapid, high yield, green solvent Up to 95 Compatible with NHC catalysis, avoids metal oxidants

Research Data and Characterization

  • Spectroscopic Data : Characterization of imidazole derivatives typically includes:

    • [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons, methoxy group (singlet near 3.7 ppm), pyrrolidine ring protons.

    • [^13C NMR](pplx://action/followup) : Signals for imidazole carbons, methoxy carbon (~55 ppm), and pyrrolidine carbons.

    • IR Spectroscopy : Characteristic bands for imidazole N-H (~3100 cm^-1), C=N stretching (~1600 cm^-1), and methoxy C-O (~1250 cm^-1).

    • Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound.

  • Yields : Expected yields based on analogous compounds range from 80% to 93% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Synthesis Method Reference
2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole Imidazole + pyrrolidine 4-methoxy-pyrrolidine Inferred: Potential enzyme modulation Likely SNAr or coupling reactions N/A (target)
2c (2-(4-methoxystyryl)-1H-imidazole) Imidazole 4-methoxystyryl, ethenyl groups Fluorescent properties Styryl addition via condensation
5ck (Benzoimidazole-pyrrolidine derivative) Benzoimidazole + pyrrolidine Chlorophenyl, oxo-propyl Inferred: Anticancer potential Substitution with bromoethyl reagents
SB203580/SB202190 (p38 MAPK inhibitors) Imidazole Fluorophenyl, pyridyl, sulfonyl p38 MAPK inhibition (IC50 ~ nM) Multi-step substitution reactions
Diphenylimidazoles (e.g., Compound 9) Imidazole 4-Chlorophenyl, dimethoxyphenyl SARS-CoV-2 3CLpro inhibition (IC50 ~7–13 µM) Debus–Radziszewski reaction

Structural Features and Electronic Effects

  • This contrasts with SB203580, where a sulfonyl group increases electrophilicity for kinase binding .
  • Pyrrolidine vs. Pyrrolidinone: Compounds with pyrrolidinone rings (e.g., –16) exhibit increased rigidity and hydrogen-bonding capacity due to the ketone group, whereas the saturated pyrrolidine in the target compound offers greater conformational flexibility for target adaptation .
  • Imidazole vs.

Pharmacological and Biochemical Insights

  • However, the absence of a pyridyl or sulfonyl group may limit direct efficacy .
  • Antiviral Activity : Diphenylimidazoles () demonstrate that methoxy and chloro substituents on aryl rings enhance SARS-CoV-2 3CLpro inhibition. The target compound’s methoxy-pyrrolidine could similarly optimize binding to protease active sites .
  • Antimicrobial Potential: Thiazole-imidazole hybrids () show that alkyl/aryl substitutions improve antibacterial activity, a trait that could be explored in the target compound .

Biological Activity

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC1CCN(C1)C2=CN=CN2

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition of growth for several pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. This activity is hypothesized to be linked to its interaction with neurotransmitter systems.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell growth and survival, particularly in cancer cells.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and cognitive function.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A study tested its antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects with MIC values ranging from 8 to 32 µg/mL across different strains.
  • Cytotoxicity Assessment : In vitro assays using human cancer cell lines (e.g., MCF-7, HepG2) showed that the compound reduced cell viability significantly, with IC50 values ranging from 10 to 20 µM. These findings suggest a promising anticancer profile.
  • Neuroprotective Research : A recent investigation into the neuroprotective effects indicated that treatment with this compound led to reduced neuronal apoptosis in models of oxidative stress, highlighting its potential therapeutic role in neurodegenerative conditions.

Comparative Analysis

To contextualize the activity of this compound, it can be compared with other imidazole derivatives known for their biological activities.

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
Benzimidazole DerivativesYesModerateLimited
Imidazoline DerivativesModerateHighModerate

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